6-Bromopyrrolo[2,1-f][1,2,4]triazine-2,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromopyrrolo[2,1-f][1,2,4]triazine-2,4-diol is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research
Mechanism of Action
Target of Action
The primary targets of 6-Bromopyrrolo[2,1-f][1,2,4]triazine-2,4-diol are kinases . Kinases are enzymes that play a crucial role in the regulation of many cellular processes, including cell growth, metabolism, and apoptosis . They are often dysregulated in cancer, making them attractive targets for therapeutic intervention .
Mode of Action
These inhibitors work by blocking the activity of kinases, thereby disrupting the biochemical pathways that drive cancer progression .
Biochemical Pathways
The inhibition of kinases by this compound affects multiple biochemical pathways. These pathways are involved in regulating cell growth and division, and their disruption can lead to the death of cancer cells . The exact downstream effects of this disruption depend on the specific kinases that are targeted and the type of cancer being treated .
Pharmacokinetics
It has been observed that compounds with the pyrrolo[2,1-f][1,2,4]triazine scaffold, like this compound, exhibit low rates of glucuronidation , which suggests higher metabolic stability and potentially improved bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its ability to inhibit kinases. By blocking these enzymes, the compound disrupts key biochemical pathways, leading to the inhibition of cancer cell growth and division . This can result in the death of cancer cells and a reduction in tumor size .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromopyrrolo[2,1-f][1,2,4]triazine-2,4-diol can be achieved through several methods:
Synthesis from Pyrrole Derivatives: This method involves the reaction of pyrrole derivatives with appropriate reagents to form the desired compound.
Synthesis via Bromohydrazone: This route utilizes bromohydrazone intermediates, which undergo cyclization to yield the target compound.
Formation of Triazinium Dicyanomethylide: This involves the formation of a triazinium intermediate, which is then converted to the final product.
Multistep Synthesis: A series of reactions involving multiple steps, each carefully controlled to ensure the correct formation of the compound.
Transition Metal Mediated Synthesis: This method employs transition metals as catalysts to facilitate the formation of the compound.
Rearrangement of Pyrrolooxadiazines: This involves the rearrangement of pyrrolooxadiazine intermediates to form the desired product.
Industrial Production Methods
Industrial production of this compound typically involves optimizing one of the above synthetic routes to achieve high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Bromopyrrolo[2,1-f][1,2,4]triazine-2,4-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different properties.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used to substitute the bromine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazine compounds .
Scientific Research Applications
6-Bromopyrrolo[2,1-f][1,2,4]triazine-2,4-diol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: It is used in the development of new materials and as a precursor in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,1-f][1,2,4]triazine: A closely related compound with similar structural features.
6-Bromo-1,2,4-triazine-3,5-diol: Another brominated triazine derivative with distinct chemical properties.
4-Amino-6-bromopyrrolo[1,2-f][1,2,4]triazine: A compound with an amino group, offering different reactivity and applications.
Uniqueness
6-Bromopyrrolo[2,1-f][1,2,4]triazine-2,4-diol stands out due to its unique combination of bromine and hydroxyl groups, which confer specific reactivity and potential biological activities. Its ability to act as a kinase inhibitor makes it particularly valuable in medicinal chemistry .
Properties
IUPAC Name |
6-bromo-1H-pyrrolo[2,1-f][1,2,4]triazine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3O2/c7-3-1-4-5(11)8-6(12)9-10(4)2-3/h1-2H,(H2,8,9,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NETCQPWEMRFZLK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=O)NC(=O)NN2C=C1Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90718763 |
Source
|
Record name | 6-Bromopyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90718763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1201784-90-8 |
Source
|
Record name | 6-Bromopyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90718763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.